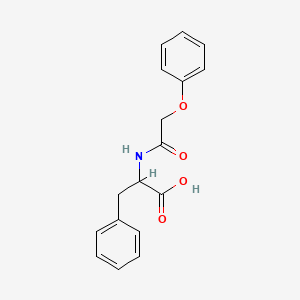
3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one, also known as AMPP, is a chemical compound that has gained significant attention in the scientific research community. It is a heterocyclic compound that contains a pyrazole ring and a pyrrolidin-2-one ring. AMPP has been found to have several potential applications in the field of medicine, particularly in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
One significant application of structures closely related to 3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is in the synthesis of heterocyclic compounds. For instance, functionalized pyrazolo[1,5-a]pyridines are synthesized through oxidative [3+2] cycloaddition reactions of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. These reactions occur under metal-free conditions at room temperature, highlighting the utility of pyrazole derivatives in constructing complex heterocyclic frameworks that are prevalent in numerous pharmaceuticals and agrochemicals (Chitrakar et al., 2017).
Catalysis and Chemical Transformations
Another research avenue explores the catalytic properties of compounds containing pyrazole moieties. For example, cationic Ir(I) complexes, which may include structural motifs similar to our compound of interest, catalyze hydroamination and hydrosilation reactions. These processes are crucial for the synthesis of various organic compounds, demonstrating the role of pyrazole derivatives in facilitating efficient and selective chemical transformations (L. Field et al., 2003).
Antitumor and Antibacterial Activities
Pyrazole derivatives also exhibit significant biological activities, including antitumor, antifungal, and antibacterial effects. The synthesis of hydroxymethyl pyrazole derivatives, followed by their reaction with primary amines, yields compounds that have shown promising activity against breast cancer and microbial infections. This underscores the potential of pyrazole-based structures in the development of new therapeutic agents (A. Titi et al., 2020).
Material Science and Coordination Chemistry
In the realm of material science and coordination chemistry, pyrazole derivatives, including those structurally related to this compound, serve as ligands for forming metal complexes. These complexes are of interest for their potential applications in catalysis, luminescent materials for biological sensing, and as agents for photochemical and thermal spin-state transitions. The versatility of pyrazole-based ligands in forming complexes with diverse metals hints at the broad applicability of these compounds in developing new materials and catalysts (M. Halcrow, 2005).
Eigenschaften
IUPAC Name |
3-(3-aminopyrazol-1-yl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-4-2-6(8(11)13)12-5-3-7(9)10-12/h3,5-6H,2,4H2,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYOKROKOBQHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

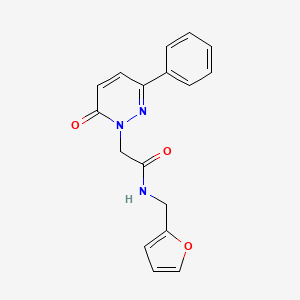
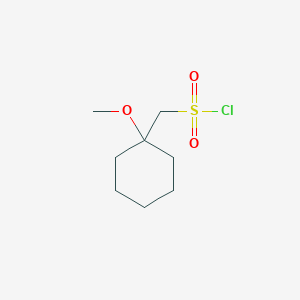
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841937.png)

![8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B2841940.png)
![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/no-structure.png)
![(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B2841948.png)
![N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2841951.png)
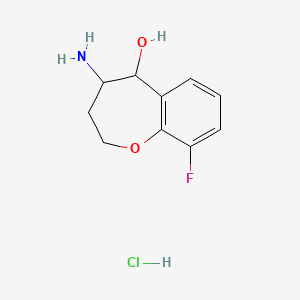
![1-(2,6-Difluorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2841953.png)

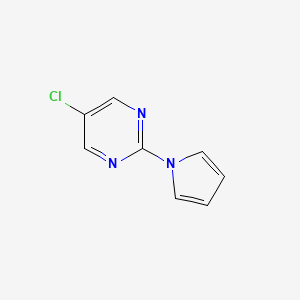
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine](/img/structure/B2841957.png)
